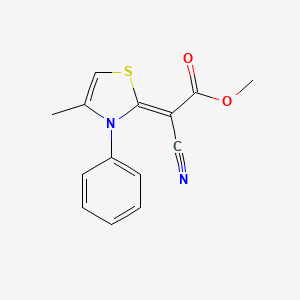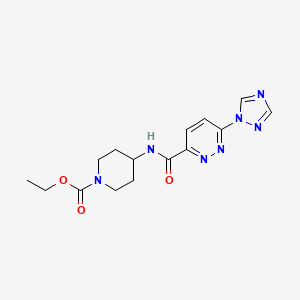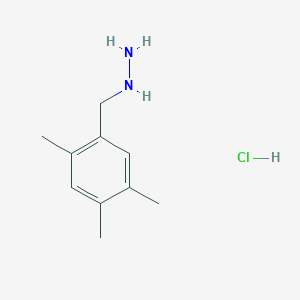![molecular formula C13H13F3O2 B2357092 1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid CAS No. 1439900-17-0](/img/structure/B2357092.png)
1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid
カタログ番号:
B2357092
CAS番号:
1439900-17-0
分子量:
258.24
InChIキー:
FILVJTNAQQRRGU-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid, commonly referred to as TFB-CCA, is a chemical compound that has gained significant attention in both scientific and industrial fields due to its unique physical and chemical properties. It has a molecular formula of C13H13F3O2 and an average mass of 258.236 Da .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring attached to a carboxylic acid group and a benzyl group with a trifluoromethyl substituent .科学的研究の応用
Synthesis and Derivatives
- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized from 1,3-dibromoacetone dimethyl ketal, with a key synthesis step transforming the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).
Diagnostic Applications
- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized for use in positron emission tomography as a tumor-avid amino acid (Shoup & Goodman, 1999).
Chemical Transformations
- Additions of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes, even in the presence of a carboxyl derivative, have been shown to introduce nitrogen nucleophiles at the cyclobutane ring, leading to precursors of α-amino cyclobutane carboxylic acids (Gaoni, 1988).
Structural Studies
- The structures of cis-2-phenylcyclobutanecarboxylic acid and related compounds have been determined using X-ray diffraction, revealing details about the puckering of the cyclobutane ring and bond lengths affected by substituent crowding (Reisner et al., 1983).
Medicinal Chemistry
- A water-soluble boronated amino acid, with potential for use in boron neutron capture therapy, has been developed. The synthesis involved alkylation and Bucherer–Strecker synthesis, followed by hydrogenolysis to remove protecting groups (Das et al., 2000).
Chemical Reactivity
- Studies on the free radical chlorination of cyclobutanecarboxylic acids have extended the understanding of free radical chlorination to carboxyl-substituted carbocyclic systems (Nevill, 1954).
Safety and Hazards
特性
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(17)18)6-1-7-12/h2-5H,1,6-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVJTNAQQRRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Methoxy-3-(piperazin-1-yl)propan-2-ol
Cat. No.: B2357009
CAS No.: 54469-44-2
(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-yl...
Cat. No.: B2357010
CAS No.: 488743-76-6
1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-py...
Cat. No.: B2357011
CAS No.: 852450-96-5
6-methyl-2-(nitroamino)pyrimidin-4(3H)-one
Cat. No.: B2357012
CAS No.: 53736-37-1


![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)
